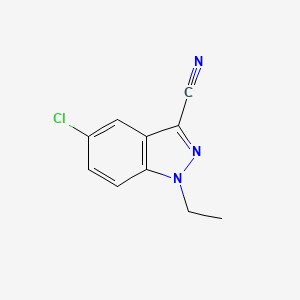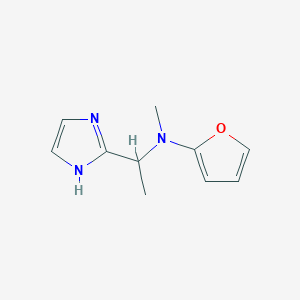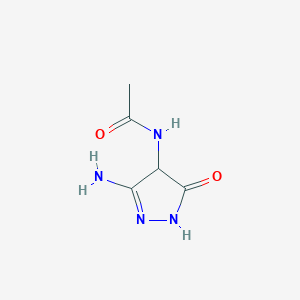![molecular formula C10H13N3S B11765720 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B11765720.png)
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a butyl group at the 3-position and a thiol group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Another approach is the Pd-catalyzed amide coupling reaction, where 3-alkyl and 3-arylamino-2-chloropyridines react with primary amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the thiol group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Alkylated or acylated thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets. For instance, it may act as a GABA A receptor positive allosteric modulator, influencing the receptor’s activity by binding to an allosteric site . This interaction can modulate the receptor’s response to its natural ligand, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-c]pyridine: Another fused heterocyclic compound with similar structural features.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a bioisostere.
Imidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals.
Uniqueness
3-Butyl-3H-imidazo[4,5-b]pyridine-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and the thiol functionality allows for unique interactions and reactivity compared to other imidazo[4,5-b]pyridine derivatives.
Eigenschaften
Molekularformel |
C10H13N3S |
|---|---|
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
3-butyl-1H-imidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C10H13N3S/c1-2-3-7-13-9-8(12-10(13)14)5-4-6-11-9/h4-6H,2-3,7H2,1H3,(H,12,14) |
InChI-Schlüssel |
REFBVGITNPNHIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2=C(C=CC=N2)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![6-Methyl-1,6-diazaspiro[3.5]nonane](/img/structure/B11765704.png)


![Methyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B11765722.png)
